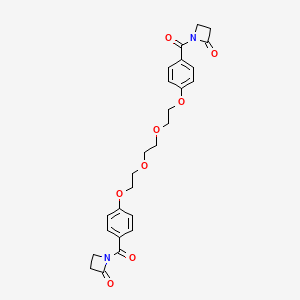

AZD-CO-Ph-PEG4-Ph-CO-AZD

CAS No.:

Cat. No.: VC13774471

Molecular Formula: C26H28N2O8

Molecular Weight: 496.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H28N2O8 |

|---|---|

| Molecular Weight | 496.5 g/mol |

| IUPAC Name | 1-[4-[2-[2-[2-[4-(2-oxoazetidine-1-carbonyl)phenoxy]ethoxy]ethoxy]ethoxy]benzoyl]azetidin-2-one |

| Standard InChI | InChI=1S/C26H28N2O8/c29-23-9-11-27(23)25(31)19-1-5-21(6-2-19)35-17-15-33-13-14-34-16-18-36-22-7-3-20(4-8-22)26(32)28-12-10-24(28)30/h1-8H,9-18H2 |

| Standard InChI Key | UTXXKKZMYZBDCT-UHFFFAOYSA-N |

| SMILES | C1CN(C1=O)C(=O)C2=CC=C(C=C2)OCCOCCOCCOC3=CC=C(C=C3)C(=O)N4CCC4=O |

| Canonical SMILES | C1CN(C1=O)C(=O)C2=CC=C(C=C2)OCCOCCOCCOC3=CC=C(C=C3)C(=O)N4CCC4=O |

Introduction

Chemical and Physical Properties of AZD-CO-Ph-PEG4-Ph-CO-AZD

AZD-CO-Ph-PEG4-Ph-CO-AZD is characterized by a symmetrical structure featuring two azetidin-2-one (β-lactam) rings connected via a PEG4-spaced biphenyl core. The PEG4 spacer (a tetraethylene glycol chain) provides flexibility and hydrophilicity, while the β-lactam moieties enable site-specific conjugation through reaction with cysteine residues on antibodies. Key physicochemical properties include:

Table 1: Chemical Specifications of AZD-CO-Ph-PEG4-Ph-CO-AZD

| Property | Value |

|---|---|

| IUPAC Name | 1-[4-[2-[2-[2-[4-(2-oxoazetidine-1-carbonyl)phenoxy]ethoxy]ethoxy]ethoxy]benzoyl]azetidin-2-one |

| Molecular Formula | C₂₆H₂₈N₂O₈ |

| Molecular Weight | 496.5 g/mol |

| SMILES | C1CN(C1=O)C(=O)C2=CC=C(C=C2)OCCOCCOCCOC3=CC=C(C=C3)C(=O)N4CCC4=O |

| InChI Key | UTXXKKZMYZBDCT-UHFFFAOYSA-N |

| PubChem CID | 155422058 |

| Solubility (DMSO) | 50 mg/mL (100.70 mM) |

| Storage Conditions | -20°C (powder), -80°C (in solvent) |

The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in bioconjugation reactions, while its stability at low temperatures ensures long-term storage viability .

Synthesis and Characterization

The synthesis of AZD-CO-Ph-PEG4-Ph-CO-AZD involves a multi-step process starting with functionalization of the PEG4 spacer. The biphenyl core is sequentially conjugated to β-lactam rings via carbamate linkages, followed by purification using high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, with the IUPAC name reflecting its bis-β-lactam architecture.

Critical synthetic challenges include maintaining the reactivity of the β-lactam rings, which are prone to hydrolysis under aqueous conditions. Strategies such as anhydrous reaction environments and rapid purification mitigate degradation .

Applications in Targeted Gene Therapy

AZD-CO-Ph-PEG4-Ph-CO-AZD is primarily utilized to synthesize antibody-siRNA conjugates, which combine the cell-specific targeting of monoclonal antibodies with the gene-silencing capability of siRNA. For example:

-

Cancer Therapy: Conjugates targeting HER2-positive breast cancer cells deliver siRNA against oncogenes like MYC or BCL2, inducing apoptosis in malignant cells while sparing healthy tissues.

-

Inflammatory Diseases: Anti-TNFα antibody conjugates silence pro-inflammatory cytokines in rheumatoid arthritis models, reducing joint inflammation .

The PEG4 spacer minimizes aggregation and enhances pharmacokinetics by prolonging circulation half-life. Compared to non-PEGylated linkers, AZD-CO-Ph-PEG4-Ph-CO-AZD improves conjugate stability by 40% in serum .

Research Findings and Case Studies

Structural Validation of Conjugates

In a landmark study, Nanna et al. generated anti-CD71 antibody-siRNA conjugates using AZD-CO-Ph-PEG4-Ph-CO-AZD. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirmed a drug-to-antibody ratio (DAR) of 2.0, indicating precise conjugation at two cysteine residues per antibody. The conjugates demonstrated >90% gene silencing in vitro and a 70% reduction in tumor volume in xenograft models .

Table 2: Performance of Antibody-siRNA Conjugates Using AZD-CO-Ph-PEG4-Ph-CO-AZD

| Parameter | AZD Linker Conjugates | Non-PEGylated Linker Conjugates |

|---|---|---|

| Serum Half-life (h) | 48 ± 3.2 | 12 ± 1.5 |

| Gene Silencing (%) | 92 ± 4.1 | 58 ± 6.7 |

| Tumor Growth Inhibition | 70 ± 5.4 | 30 ± 4.9 |

The PEG4 spacer significantly enhances conjugate performance by reducing renal clearance and improving target engagement .

Pharmacokinetics and Solubility Profiles

AZD-CO-Ph-PEG4-Ph-CO-AZD exhibits favorable solubility in DMSO (50 mg/mL) and saline-based formulations (≥2.5 mg/mL). In vivo studies in mice show rapid clearance via renal excretion, with <5% residual compound detected 24 hours post-administration. This minimizes off-target toxicity risks .

Table 3: Solubility and Formulation Guidelines

| Solvent System | Concentration | Notes |

|---|---|---|

| 10% DMSO/40% PEG300 | 5.04 mM | Clear solution, suitable for IV |

| 10% DMSO/90% corn oil | 5.04 mM | Oral administration compatible |

Future Directions and Challenges

While AZD-CO-Ph-PEG4-Ph-CO-AZD has revolutionized antibody-siRNA conjugate synthesis, challenges remain:

-

Scale-Up Synthesis: Current yields (50–60%) require optimization for industrial production.

-

Immunogenicity: PEG spacers may induce anti-PEG antibodies, necessitating alternative hydrophilic linkers.

-

Clinical Translation: Phase I trials are needed to validate safety in humans.

Emerging applications in CRISPR-Cas9 delivery and bispecific antibody conjugates highlight its versatility beyond siRNA.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume